molecular formula C5HBrClNS B8351845 4-Bromo-5-chloro-thiophene-2-carbonitrile

4-Bromo-5-chloro-thiophene-2-carbonitrile

Cat. No. B8351845
M. Wt: 222.49 g/mol
InChI Key: BKXFEGNKFAVCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-chloro-thiophene-2-carbonitrile is a useful research compound. Its molecular formula is C5HBrClNS and its molecular weight is 222.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-chloro-thiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-chloro-thiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C5HBrClNS

Molecular Weight

222.49 g/mol

IUPAC Name

4-bromo-5-chlorothiophene-2-carbonitrile

InChI

InChI=1S/C5HBrClNS/c6-4-1-3(2-8)9-5(4)7/h1H

InChI Key

BKXFEGNKFAVCQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (Aldrich, 4.91 g, 70.66 mmol) and triethylamine (anhydrous, 11.2 mL, 80.36 mmol) were added to a 0° C. solution of 4-bromo-5-chloro-thiophene-2-carbaldehyde (Example 24: step a, 10.63 g, 47.14 mmol) in acetonitrile (anhydrous, 250 mL). The reaction mixture was warmed to room temperature and stirred for 1 hour. Phthalic anhydride was added and the reaction mixture was heated to 80° C. overnight. The mixture was cooled to room temperature, diluted with ethyl acetate (400 mL), and washed with aqueous citric acid, saturated NaHCO3, water, and brine. The organic layer was dried over magnesium sulfate, filtered, concentrated in vacuo, and purified by column chromatography (silica gel, 5% ethyl acetate/hexanes) to afford the title compound as a pale yellow solid (9.76 g, 93% yield). 1H-NMR (CDCl3): δ 7.47 (s, 1H).
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
93%

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